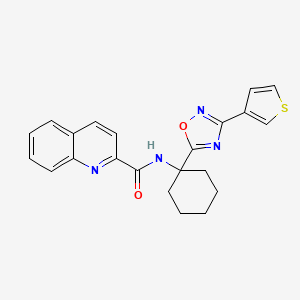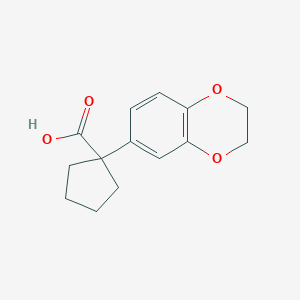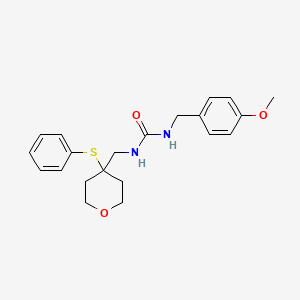
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as CFT or Ro 41-3696, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
CFT acts as a competitive inhibitor of the DAT, which is responsible for the reuptake of dopamine into presynaptic neurons. By blocking the reuptake of dopamine, CFT increases the extracellular concentration of dopamine, leading to an increase in dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used to treat neurological disorders such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
CFT has been shown to exhibit various biochemical and physiological effects. In addition to its effects on dopamine neurotransmission, CFT has also been shown to inhibit the uptake of norepinephrine and serotonin, two other neurotransmitters involved in the regulation of mood and behavior. CFT has also been shown to increase locomotor activity in animal models, suggesting a potential role in the treatment of disorders such as ADHD.
Advantages and Limitations for Lab Experiments
CFT has several advantages for use in laboratory experiments. It is a highly selective ligand for the DAT, which allows for accurate visualization of DAT distribution in the brain. CFT is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, CFT also has some limitations. Its short half-life and rapid metabolism make it unsuitable for use as a therapeutic agent. Additionally, its use in PET imaging studies is limited by the availability of PET scanners and the need for specialized training in PET imaging techniques.
Future Directions
There are several future directions for research on CFT. One area of interest is the development of new radioligands for PET imaging studies. Researchers are also exploring the potential use of CFT as a therapeutic agent for neurological disorders such as Parkinson's disease and ADHD. Additionally, the biochemical and physiological effects of CFT on other neurotransmitters such as norepinephrine and serotonin are still not fully understood, and further research is needed to elucidate these effects.
Synthesis Methods
The synthesis of CFT involves the reaction of 4-chloroaniline, 3-fluorobenzonitrile, and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain pure CFT.
Scientific Research Applications
CFT has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a high affinity for the dopamine transporter (DAT) and has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize DAT distribution in the brain. CFT has also been studied for its potential use as a therapeutic agent for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-7-5-11(17)6-8-13)20-21-22(10)14-4-2-3-12(18)9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQHNMXVVMFPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

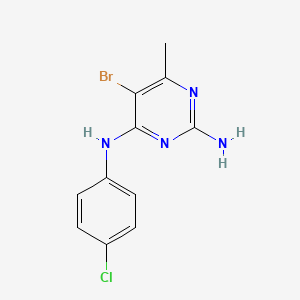

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2428668.png)

![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)
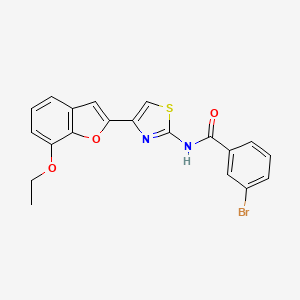
![Ethyl 6-acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2428677.png)
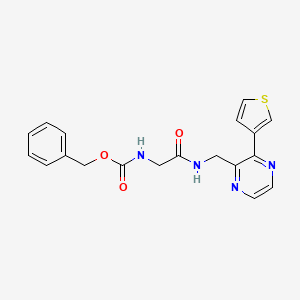
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2428680.png)
